4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Description
Introduction to Spirooxindole Architectures in Medicinal Chemistry
Historical Evolution of Spirocyclic Indole Derivatives
Spirooxindoles first gained prominence through their discovery in natural products such as horsfiline and spirotryprostatin B, which displayed notable bioactivity in early pharmacological studies. These molecules, defined by a tetrahedral spiro carbon connecting indole and cyclic ketone moieties, challenged traditional synthetic paradigms due to their three-dimensional complexity. The 20th century saw limited progress in their synthesis until the advent of dearomative strategies in the 1990s, which enabled selective functionalization of indole precursors.
A pivotal advancement emerged in 2016 with the development of indoleninyl halide intermediates, allowing chemists to access spirooxindoles through hydrolysis, nucleophilic substitution, and cross-coupling reactions. For example, copper-catalyzed dearomatization of 2-haloindoles provided stable spirocyclic indolenines, which could be further derivatized into oxindoles or functionalized quinolines. These methods expanded the structural diversity of spirooxindoles, enabling systematic exploration of their pharmacological potential.
The rise of spirooxindoles in drug discovery accelerated in the 2010s, driven by their ability to mimic protein-protein interaction interfaces. Compounds like MI-888, a spirooxindole-based MDM2 inhibitor, demonstrated nanomolar affinity in cancer models, validating the scaffold’s utility in disrupting oncogenic pathways. Concurrently, computational studies revealed that the spirocyclic geometry imposed conformational constraints, enhancing target selectivity compared to planar heterocycles.
Role of Methoxy-Substituted Spirooxindoles in Bioactive Molecule Design
Methoxy groups serve as critical modulators of electronic and steric properties in spirooxindoles. In 4-methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one, the methoxy substituent at the 4-position donates electron density to the indole aromatic system, stabilizing resonance structures and influencing hydrogen-bonding interactions. This modification has been shown to enhance solubility and metabolic stability in related compounds, addressing common limitations of spirocyclic scaffolds.
Recent studies highlight the methoxy group’s role in optimizing binding to biological targets. For instance, spirooxindole derivatives bearing 5-methoxy substitutions exhibited improved inhibition of histone deacetylases (HDACs) and MDM2, with compound 11b demonstrating dual inhibitory activity (IC~50~ = 0.18 μM for HDAC1; 0.32 μM for MDM2). The methoxy group’s positioning ortho to the spiro junction likely facilitates hydrophobic interactions with enzyme subpockets, as evidenced by molecular docking simulations.
Table 1: Impact of Methoxy Substitution on Spirooxindole Bioactivity
| Compound | Substitution Position | Target | IC~50~ (μM) | Source |
|---|---|---|---|---|
| 4-Methoxy derivative | C4 | HDAC/MDM2 | 0.18–0.32 | |
| 5-Methoxy analogue | C5 | Antimicrobial | 1.45 | |
| Non-methoxy parent | N/A | MDM2 | 2.78 |
Synthetic routes to methoxy-substituted spirooxindoles often involve spirocyclization of pre-functionalized indoles. For this compound, a representative pathway begins with 4-methoxyindole undergoing dearomatization via ynone intermediates, followed by oxane ring formation through acid-catalyzed cyclization. This method, optimized for regioselectivity, achieves yields exceeding 80% under mild conditions.
The structural versatility of methoxy-spirooxindoles is further illustrated by their adaptability to late-stage functionalization. Palladium-catalyzed cross-coupling reactions on indoleninyl iodide intermediates enable introduction of aryl, alkenyl, or heterocyclic groups, diversifying the scaffold’s pharmacological profile. Such strategies have been instrumental in developing kinase inhibitors and antimicrobial agents with reduced off-target effects.
Properties
IUPAC Name |
4-methoxyspiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)13(12(15)14-9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFVYYBLRKIBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CCOCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the reaction of isatins with cyanoacetic acid derivatives and α-methylenecarbonyl compounds in the presence of a base such as triethylamine . This reaction is usually carried out in ethanol as a solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted spiro compounds.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- 4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one serves as a versatile building block in organic synthesis. Its unique structural features facilitate the creation of more complex molecules through various chemical reactions such as cycloadditions and functional group modifications. The compound is particularly useful in synthesizing other indole derivatives and spiro compounds, which are significant in medicinal chemistry.
Synthetic Routes
- The synthesis of this compound typically involves the Fischer indole synthesis method, where an indole derivative reacts with an oxane precursor under acidic conditions. Continuous flow synthesis techniques are also employed to enhance yield and purity during industrial production.
Biological Applications
Antiviral and Anticancer Properties
- Research indicates that this compound exhibits potential antiviral and anticancer activities. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells and exhibit cytotoxic effects against various tumor cell lines .
Mechanism of Action
- The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to the modulation of biological processes relevant to disease mechanisms.
Medicinal Chemistry
Lead Compound for Drug Development
- Due to its promising biological properties, this compound is explored as a lead compound for drug development. Its derivatives are being investigated for their effectiveness against various diseases, including cancer and viral infections. The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy and reduced toxicity .
Materials Science
Development of New Materials
- The unique properties of this compound make it suitable for applications in materials science. It is being studied for its potential use in developing new materials with specific electronic or optical properties. Such materials could have applications in organic electronics and photonic devices .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various indole derivatives, this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of substituent variations on the indole ring in enhancing biological activity .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic route for this compound revealed that utilizing continuous flow synthesis improved yield and reduced reaction times compared to traditional batch methods. This advancement has implications for scaling up production for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one with structurally related compounds.
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations: Heterocyclic Ring: Piperidine-based spiro compounds (e.g., 6-Chloro derivative) are more prevalent in synthesis literature compared to oxane derivatives. Substituent Effects: Methoxy (electron-donating) and halogen (electron-withdrawing) groups influence reactivity. For instance, bromo-substituted oxane derivatives (e.g., 5-Bromo) are more reactive in cross-coupling reactions compared to methoxy analogs .
Synthetic Accessibility :
- Piperidine derivatives benefit from established protocols using trifluoroacetic acid, palladium catalysts, and hydrogenation . In contrast, oxane derivatives (e.g., 4-Methoxy) lack detailed synthetic pathways in the literature, possibly contributing to their discontinuation .
Pharmacological Potential: Piperidine-based compounds are frequently patented as lead structures (e.g., compound 6 in ) for drug discovery, highlighting their therapeutic relevance.
Table 2: Commercial and Research Status
Biological Activity
4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one is a synthetic compound belonging to the class of spiroindoline derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₁O₂
- Molecular Weight : 219.27 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Antioxidant Activity : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating inflammatory pathways and protecting against neurotoxicity induced by oxidative stress .
Anticancer Properties
Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, spiroindoline derivatives have been studied for their ability to induce apoptosis in various cancer cell lines. In vitro studies have shown that this compound can effectively reduce the viability of cancer cells by activating pro-apoptotic markers such as p53 and caspase-3 while downregulating anti-apoptotic markers like Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related indole compounds indicate promising antibacterial effects, suggesting that this compound may share similar properties .
Case Studies
Comparative Analysis with Similar Compounds
A comparative analysis with other spiroindoline derivatives reveals that the presence of the methoxy group significantly enhances solubility and bioactivity. For example:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,2-Dihydrospiro[indole-3,4'-piperidine] | Lacks methoxy group | Reduced bioactivity compared to 4-Methoxy variant |
| 4-Methoxyindole derivatives | Similar core structure | Exhibits neuroprotective and antioxidant properties |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one?
A common approach involves acid-catalyzed cyclization reactions. For example, spiroindole derivatives can be synthesized via condensation reactions using catalysts like p-toluenesulfonic acid, achieving yields around 70% under optimized conditions. Reaction parameters such as temperature (e.g., 80–100°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of precursors should be carefully controlled to minimize side products .
Q. Which spectroscopic techniques are critical for structural characterization of this spiro compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and spiro junction geometry.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxane ring).
- X-ray Diffraction (XRD): Resolves crystal packing and intermolecular interactions, as demonstrated in Hirshfeld surface analyses of analogous spiroindoles .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Work in a fume hood to prevent inhalation of decomposition products (e.g., carbon oxides, nitrogen oxides).
- Storage: Keep in a cool, dry place away from oxidizers due to potential reactivity under extreme conditions .
Advanced Research Questions
Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT): Predicts bond angles, charge distribution, and reactive sites via molecular electrostatic potential (MEP) maps.
- Molecular Dynamics (MD): Simulates ligand-receptor interactions for target-based drug discovery (e.g., EGFR inhibition, as seen in spiroindole derivatives) .
Q. How can researchers address contradictions in toxicity or stability data for this compound?
- Comparative Studies: Test analogs with varying substituents (e.g., methoxy vs. halogen groups) to isolate structure-toxicity relationships.
- In Vitro Assays: Use cytotoxicity screens (e.g., MTT assay on HEK-293 cells) to fill data gaps, as acute toxicity data for similar spiroindoles is often unavailable .
Q. What crystallographic techniques elucidate conformational dynamics of the spiro-oxane ring?
Q. What strategies improve the compound’s solubility for pharmacological testing?
- Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility.
- Salt Formation: Explore hydrochloride or sodium salts, as seen in bioactive spiroindole hydrochlorides .
Q. How does the methoxy substituent influence electronic properties and reactivity?
- Electron-Donating Effect: The methoxy group increases electron density on the indole ring, altering redox behavior (e.g., in radical scavenging assays).
- Steric Effects: May hinder rotation at the spiro junction, affecting binding to biological targets like enzymes or receptors .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported synthetic yields for this compound?
Q. What validation methods ensure purity and consistency in batch synthesis?
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% recommended for pharmacological studies).
- Elemental Analysis: Verify elemental composition (C, H, N) to confirm stoichiometric integrity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
